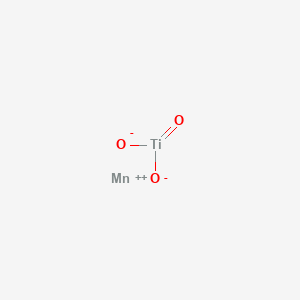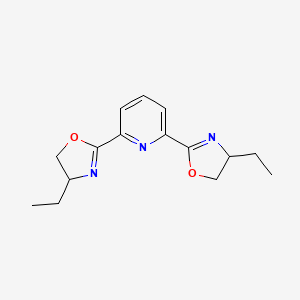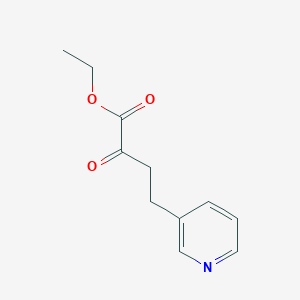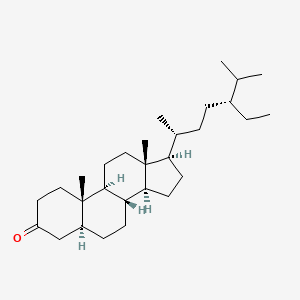
Neuramin lactose; Neuraminyllactose; Sialyllactose;-2,3-Sialyllactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuramin lactose, also known as Neuraminyllactose, Sialyllactose, or 2,3-Sialyllactose, is a sialylated oligosaccharide composed of N-acetylneuraminic acid (Neu5Ac) and lactose. It is predominantly found in human milk and plays a crucial role in infant nutrition and development. Sialyllactose is known for its health benefits, including supporting resistance to pathogens, gut maturation, immune function, and cognitive development .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sialyllactose can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. One common approach involves the use of sialidases, which are enzymes that catalyze the transfer of sialic acid residues to lactose. For example, a novel exo-α-sialidase from Bacteroides fragilis has been used to produce 6’-sialyllactose with high efficiency and strict α2-6 regioselectivity . The reaction conditions typically involve using sialic acid dimer or oligomer and lactose at specific pH and temperature settings.
Industrial Production Methods: Industrial production of sialyllactose often involves microbial synthesis using genetically engineered bacteria. For instance, Escherichia coli strains have been engineered to express sialic acid synthase and N-acylneuraminate cytidylyltransferase, along with sialyltransferases from various sources. These engineered strains can efficiently produce sialyllactose at high cell densities .
Chemical Reactions Analysis
Types of Reactions: Sialyllactose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis reactions involve the cleavage of glycosidic bonds, while oxidation reactions can modify the sialic acid residues. Glycosylation reactions involve the addition of sugar moieties to the compound.
Common Reagents and Conditions: Common reagents used in these reactions include sialidases, glycosyltransferases, and oxidizing agents. The reaction conditions vary depending on the desired product and the specific reaction being carried out. For example, the enzymatic synthesis of sialyllactose often requires specific pH, temperature, and substrate concentrations .
Major Products Formed: The major products formed from these reactions include various sialylated oligosaccharides, such as 3’-sialyllactose and 6’-sialyllactose. These products have different regioselectivities and biological activities, making them valuable for various applications .
Mechanism of Action
The mechanism of action of sialyllactose involves its interaction with various molecular targets and pathways. Sialyllactose can bind to specific receptors on the surface of cells, modulating cellular signaling pathways and immune responses. For example, 3’-sialyllactose has been shown to enhance laminin subunit gamma-2 expression and promote osteogenic differentiation via the phosphatidylinositol 3‑kinase/protein kinase B signaling pathway . Additionally, sialyllactose can inhibit the adhesion of pathogens to the intestinal lining, thereby preventing infections .
Comparison with Similar Compounds
Sialyllactose is unique among sialylated oligosaccharides due to its specific structure and biological activities. Similar compounds include other sialylated oligosaccharides, such as 3’-sialyllactose and 6’-sialyllactose, which differ in their regioselectivity and functional properties . These compounds share similar health benefits, such as supporting gut health and immune function, but may have different applications depending on their specific structures and activities .
Properties
Molecular Formula |
C23H38NNaO19 |
|---|---|
Molecular Weight |
655.5 g/mol |
IUPAC Name |
sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C23H39NO19.Na/c1-6(27)24-11-7(28)2-23(22(37)38,43-19(11)12(30)8(29)3-25)39-5-10-13(31)14(32)17(35)21(41-10)42-18-9(4-26)40-20(36)16(34)15(18)33;/h7-21,25-26,28-36H,2-5H2,1H3,(H,24,27)(H,37,38);/q;+1/p-1/t7-,8+,9+,10+,11+,12+,13-,14-,15+,16+,17+,18+,19+,20?,21-,23+;/m0./s1 |
InChI Key |
GNRWSMYCXVSPHE-RCQPOWRYSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)O)O)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
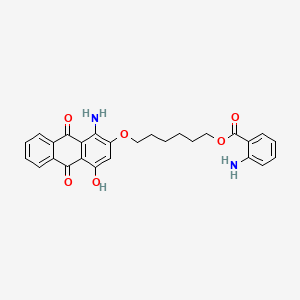
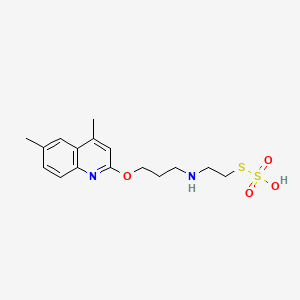
![Ethanone, 1-[(3aS,6aS)-3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl]-](/img/structure/B13830877.png)
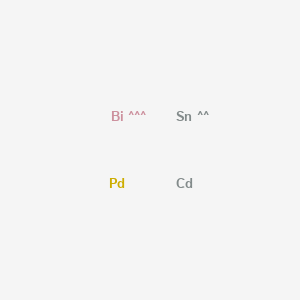

![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)
![(2S,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13830922.png)

